molecular formula C8H15NO2 B1149312 Methyl 2-aminocyclohexane-1-carboxylate CAS No. 161618-52-6

Methyl 2-aminocyclohexane-1-carboxylate

Cat. No.: B1149312
CAS No.: 161618-52-6
M. Wt: 157.2102
InChI Key:
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Description

Methyl 2-aminocyclohexane-1-carboxylate: is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Scientific Research Applications

Chemistry: Methyl 2-aminocyclohexane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on cellular processes. It is also employed in the synthesis of peptides and proteins.

Medicine: this compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its structural similarity to certain neurotransmitters makes it a valuable compound for medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-aminocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as hydrochloric acid to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the hydrogenation of cyclohexanone to produce cyclohexanol, which is then aminated using methylamine. The final esterification step is carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-aminocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of cyclohexylamine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various N-substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of methyl 2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-aminocyclohexane-1-carboxylate: This compound has a similar structure but with the amino group at the 4-position.

    Cyclohexylamine: A simpler derivative with only an amino group attached to the cyclohexane ring.

    Cyclohexanecarboxylic acid: Lacks the amino group but has a carboxylic acid functional group.

Uniqueness: Methyl 2-aminocyclohexane-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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